molecular formula C26H43NO3 B1677277 Olvanil CAS No. 58493-49-5

Olvanil

Cat. No. B1677277
CAS RN: 58493-49-5
M. Wt: 417.6 g/mol
InChI Key: OPZKBPQVWDSATI-KHPPLWFESA-N
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Description

Olvanil is a structural analog of capsaicin and an agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel . It was developed as a potential analgesic compound and has potent anti-hyperalgesic effects in several experimental models of chronic pain . It is a vanilloid receptor agonist and an orally active analgesic that alleviates pain by desensitizing nociceptors .


Synthesis Analysis

The synthesis of Olvanil involves enzymatic processes. Capsaicin analogues bearing modifications on the acyl chain with long-chain fatty acids were enzymatically synthesized with cross-linked enzyme aggregates of lipase B from Candida antarctica (CALB) . Olvanil and dohevanil had a significant cytotoxic effect on both U-87 and U-138 glioblastoma cells .


Molecular Structure Analysis

The molecular formula of Olvanil is C26H43NO3 . It is a member of methoxybenzenes and a member of phenols . The molecular weight of Olvanil is 417.6 g/mol .


Chemical Reactions Analysis

Olvanil has been found to inhibit the viability and proliferation of various malignant melanoma cells in a dose-dependent manner . It has also been found to exert additive interactions with MTX and antagonistic interactions with CDDP in malignant melanoma cell lines .

Scientific Research Applications

1. Signaling Mechanisms in Sensory Neurons

Olvanil (N-vanillyl-9-oleamide), a non-pungent transient receptor potential vanilloid type 1 (TRPV1) agonist, has been studied for its role in desensitizing nociceptors and alleviating pain. Research indicates that it affects voltage-activated Ca(2+) channels in primary sensory neurons, impacting neurotransmitter release and synaptic transmission. This effect is mediated through a biochemical pathway involving intracellular Ca(2+)-calmodulin and calcineurin in nociceptive neurons, providing insights into the signaling mechanisms of desensitization by TRPV1 analogues (Wu, Chen, & Pan, 2006).

2. Therapeutic Potential as an Analgesic

Olvanil has been developed as an oral analgesic due to its ability to activate TRPV1 channels without the pungency of capsaicin. Studies have shown that modification of its fatty acyl chain can yield ultra-potent analogs, enhancing its potency as an analgesic. This research suggests the potential of olvanil and its analogs in treating conditions like urinary incontinence by reducing bladder detrusor overactivity (Appendino et al., 2005).

3. Interaction with Endogenous Cannabinoid System

Olvanil's chemical similarity to the endocannabinoid anandamide suggests interactions between the cannabinoid and vanilloid signaling systems. It has been found to inhibit anandamide facilitated transport and hydrolysis in cells. These interactions could contribute to its analgesic actions, leading to the design of new cannabimimetics with therapeutic applications as analgesics (Di Marzo et al., 1998).

4. Effects on Sensory Nerves and Pain Modulation

Olvanil has been shown to stimulate the efferent function of sensory nerves more potently than capsaicin, affecting cutaneous blood flow. Its use in pharmacological studies can provide insights into the activity of neuropeptides released from sensory nerves (Hughes, Buckley, & Brain, 1992).

5. Protection Against Chemical-Induced Cutaneous Injury

Studies have explored the protective effects of olvanil against sulfur mustard-induced cutaneous injury, highlighting its potential in mitigating chemical-induced skin damage. This research is significant for developing treatments against chemical irritants and for understanding the mechanisms of skinprotection and repair (Zheng Pa, 2014).

6. Effects on Behaviors in Animal Models

Olvanil has been investigated for its effects on anxiety-like behaviors in animal models, using tests such as the elevated plus maze and the Porsolt swim test. These studies suggest that olvanil and its interactions with vanilloid receptors may influence behaviors related to anxiety and affect, though its specific mechanisms and applications require further research (Kasckow, Mulchahey, & Geracioti, 2004).

7. Spinal Mechanisms in Pain Modulation

Olvanil has shown effects on spinal dorsal horn neurons, indicating its potential role in antinociception and pain modulation. This suggests a spinal mechanism of action where olvanil may reduce the release of neurotransmitter substances from afferent nerve terminals, contributing to its antinociceptive properties (Dickenson, Hughes, Rueff, & Dray, 1990).

properties

IUPAC Name

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZKBPQVWDSATI-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045669
Record name (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olvanil

CAS RN

58493-49-5
Record name Olvanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58493-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olvanil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLVANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Citations

For This Compound
1,430
Citations
M Alsalem, P Millns, A Altarifi… - BMC …, 2016 - bmcpharmacoltoxicol.biomedcentral …
… Here we report the inhibitory effects of olvanil on nociceptive … and olvanil on thermal nociceptive processing in vivo; potential contributions of the cannabinoid CB1 receptor to olvanil’s …
KM Chu, MP Ngan, MK Wai, CK Yeung… - …, 2010 - Elsevier
… Olvanil did not have a similar adverse profile, and antagonised … olvanil antagonised cisplatin-induced emesis, but this was associated with transient hypothermia. In conclusion, olvanil …
Number of citations: 24 www.sciencedirect.com
JW Kasckow, JJ Mulchahey, D Thomas Jr - Progress in Neuro …, 2004 - Elsevier
… the effects of olvanil on the Porsolt swim test. Doses of 0, 0.2, 1.0 and 5.0 mg/kg olvanil, … In addition, the authors examined the effect of olvanil on the ability of rats to perform in the …
Number of citations: 95 www.sciencedirect.com
M Beltramo, D Piomelli - European journal of pharmacology, 1999 - Elsevier
… agonist olvanil [(N-vanillyl)-9-oleamide], prompted us to investigate the possibility that olvanil … ]anandamide by human astrocytoma cells was prevented by olvanil with a K i value of 14.1±…
Number of citations: 63 www.sciencedirect.com
SR Hughes, TL Buckley, SD Brain - European journal of pharmacology, 1992 - Elsevier
… Olvanil was found to be a 10-fold more … olvanil stimulates the effcrent function of cutaneous sensory nerves in a more potent manner than eapsaicin. We therefore suggest that olvanil is …
Number of citations: 27 www.sciencedirect.com
N Erin, M Akman, E Aliyev, G Tanrıöver, AF Korcum - Life Sciences, 2022 - Elsevier
… observed following olvanil treatment. Conclusions: Our results show that anti-metastatic effects of olvanil is mainly due to activation of neuro-immune pathways since olvanil dose used …
Number of citations: 9 www.sciencedirect.com
J Hoffmann, W Supronsinchai, AP Andreou, O Summ… - PAIN®, 2012 - Elsevier
… receptor agonist olvanil was … of olvanil on cannabinoid (CB 1 ) receptors, as an interaction between both receptor systems has been described previously. The results show that olvanil …
Number of citations: 14 www.sciencedirect.com
CLK Sabourin, MM Danne, KL Buxton… - Journal of Toxicology …, 2003 - Taylor & Francis
… One such vanilloid is olvanil, a highly lipophilic analog of … the protective effects of olvanil against SM exposure influences … effect of the topically administered olvanil in reversing the SM-…
Number of citations: 24 www.tandfonline.com
DA Curiel-Pedraza, EC Villaseñor-Tapia… - Food Chemistry …, 2023 - Elsevier
… The present study is aimed to examine olvanil's effect in preadipocyte cell culture and on a murine model of diet-induced obesity. We hypothesized that olvanil by being a capsaicinoid …
Number of citations: 2 www.sciencedirect.com
T Diaz‐Vidal, VP Armenta‐Perez… - Biotechnology …, 2019 - Wiley Online Library
… 6.8 g L −1 of olvanil with a reaction yield of 16%. When CALB was bioimprinted with olvanil, the synthesis was enhanced 1.3 times, reaching 10.7 g L −1 of olvanil at 72 hr of reaction …
Number of citations: 26 aiche.onlinelibrary.wiley.com

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